3-Pyridylzinc bromide

Vue d'ensemble

Description

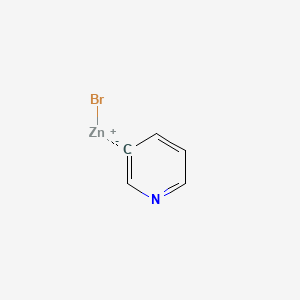

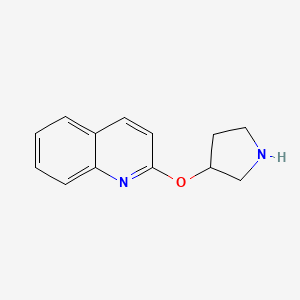

3-Pyridylzinc bromide is a chemical compound with the molecular formula C5H4BrNZn . It is typically available as a 0.50 M solution in tetrahydrofuran (THF) .

Synthesis Analysis

A practical synthetic route for the preparation of 3-pyridyl derivatives has been accomplished by utilizing a simple coupling reaction of stable 3-pyridylzinc bromides . The organozincs used in this study were easily prepared via the direct insertion of active zinc into the corresponding bromopyridines .

Molecular Structure Analysis

The molecular weight of 3-Pyridylzinc bromide is 223.39 g/mol . The IUPAC name is bromo(3-pyridinyl)zinc . The InChI code is 1S/C5H4N.BrH.Zn/c1-2-4-6-5-3-1;;/h1-2,4-5H;1H;/q;;+1/p-1 .

Chemical Reactions Analysis

3-Pyridylzinc bromide is used in the preparation of 3-pyridyl derivatives through a simple coupling reaction . The organozincs used in this study were easily prepared via the direct insertion of active zinc into the corresponding bromopyridines .

Physical And Chemical Properties Analysis

It is stored in a refrigerator and shipped at room temperature . The physical form is a solution .

Applications De Recherche Scientifique

Cross-Coupling Reactions

3-Pyridylzinc bromide serves as a valuable reagent in cross-coupling reactions. It can participate in Pd-catalyzed coupling reactions with various arylhalides, leading to the formation of complex organic molecules . These reactions are essential in synthetic chemistry for constructing carbon-carbon bonds.

Heterocyclic Synthesis

The direct preparation of 3-pyridylzinc bromide involves coupling Rieke zinc with 3-bromopyridine. This method provides a facile route to access 3-pyridyl derivatives, which are crucial building blocks for heterocyclic compounds. Researchers have successfully utilized this approach to synthesize diverse heterocycles, including pyridines, quinolines, and related structures .

Organic Synthesis

3-Pyridylzinc bromide, along with its 2-pyridyl counterpart, finds applications in organic synthesis. These organozinc reagents react with electrophiles (such as alkyl halides, acyl chlorides, or acid chlorides) to yield cross-coupling products. The mild conditions of these reactions make them attractive for constructing complex organic molecules .

Functional Group Transformations

Researchers have explored the use of 3-pyridylzinc bromide in functional group transformations. By reacting with suitable electrophiles, it can introduce various functional groups (e.g., alkyl, aryl, or heteroaryl) onto the pyridine ring. These transformations enable the modification of existing molecules for specific applications .

Medicinal Chemistry

The pyridine scaffold is prevalent in pharmaceuticals and bioactive compounds. 3-Pyridylzinc bromide can be employed in the synthesis of novel drug candidates or analogs. Medicinal chemists utilize it to introduce pyridyl moieties into lead compounds, aiming for improved pharmacological properties .

Materials Science

In materials science, organozinc compounds play a role in designing functional materials. Researchers have explored the incorporation of pyridylzinc derivatives into coordination polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies. These materials exhibit interesting properties, such as gas adsorption, catalysis, and luminescence .

Mécanisme D'action

Target of Action

3-Pyridylzinc bromide is primarily used as a reagent in organic synthesis . Its primary targets are various electrophiles with which it can undergo coupling reactions .

Mode of Action

3-Pyridylzinc bromide interacts with its targets (electrophiles) through a process known as a coupling reaction . This reaction is facilitated by the use of highly active metals such as zinc . The resulting organozinc reagents show excellent reactivity, leading to the formation of cross-coupling products .

Biochemical Pathways

The key biochemical pathway involved in the action of 3-Pyridylzinc bromide is the coupling reaction pathway. This pathway involves the direct insertion of active zinc into the corresponding bromopyridines . The subsequent coupling reactions with a variety of different electrophiles afford the corresponding coupling products .

Result of Action

The primary result of the action of 3-Pyridylzinc bromide is the formation of cross-coupling products . These products are formed when 3-Pyridylzinc bromide reacts with various electrophiles . The yield of these products can range from moderate to good .

Safety and Hazards

Propriétés

IUPAC Name |

bromozinc(1+);3H-pyridin-3-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N.BrH.Zn/c1-2-4-6-5-3-1;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJAZMOHUOVYTL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=CN=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridylzinc bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B3116915.png)

![4-Azatricyclo[4.2.1.0~3,7~]nonan-2-ol hydrochloride](/img/structure/B3116924.png)

![2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride](/img/structure/B3116925.png)

![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine](/img/structure/B3116942.png)

![(3R,7aS)-3,7a-diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B3116980.png)

![4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate](/img/structure/B3117005.png)